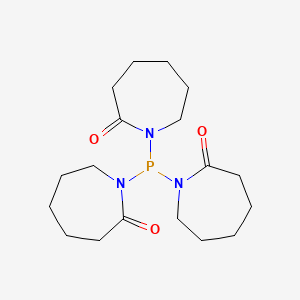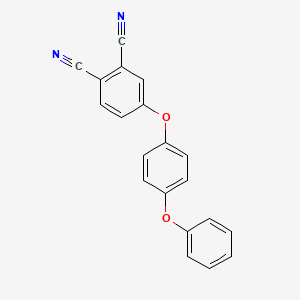![molecular formula C12H4Cl6N4 B14274085 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile CAS No. 148527-57-5](/img/structure/B14274085.png)
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial and scientific applications. This compound is particularly notable for its role as a photoinitiator, which makes it valuable in the field of polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile typically involves the reaction of trichloromethyl triazine with benzonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine derivatives with reduced trichloromethyl groups.
Applications De Recherche Scientifique
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers under UV or visible light.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of advanced materials, coatings, and adhesives due to its photoinitiating properties.
Mécanisme D'action
The mechanism by which 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile exerts its effects involves the generation of reactive intermediates upon exposure to light. These intermediates initiate polymerization reactions by creating free radicals or cations, which then propagate the polymer chain. The molecular targets and pathways involved in these processes are primarily related to the interaction of the compound with light and the subsequent formation of reactive species.
Comparaison Avec Des Composés Similaires
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile can be compared with other triazine derivatives, such as:
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
These compounds share similar structural features but differ in their specific functional groups and applications. The unique aspect of this compound lies in its combination of trichloromethyl groups and benzonitrile moiety, which imparts distinct photoinitiating properties.
Propriétés
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6N4/c13-11(14,15)9-20-8(21-10(22-9)12(16,17)18)7-3-1-6(5-19)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUZCQUVMUZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593097 |
Source


|
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148527-57-5 |
Source


|
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)








![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)



![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
